molecular formula C23H25NO6S B2509248 N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 864940-00-1

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No. B2509248
CAS RN: 864940-00-1
M. Wt: 443.51
InChI Key: MMVZSPGCLLDCCN-UHFFFAOYSA-N
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Description

The compound "N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been studied extensively for their potential as enzyme inhibitors, such as carbonic anhydrase inhibitors (CAIs) and kynurenine 3-hydroxylase inhibitors, as well as for their roles in various physiological systems, including the female reproductive system .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride. For example, the synthesis of N-(4-methoxyphenethyl)benzenesulfonamide was achieved by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, followed by subsequent reactions with various alkyl/aralkyl halides . Similarly, the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide involved the reaction of benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with potential for disordered benzene rings and various dihedral angles between aromatic groups. For instance, N-(4-methoxyphenyl)benzenesulfonamide exhibits a disordered benzene ring with different occupancy ratios and dihedral angles between the methoxybenzene group and the disordered benzene ring components . The crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide revealed a trigonal crystal system with significant dihedral angles between the two benzene rings .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes. An example is the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde . Additionally, benzylation reactions can be performed using benzenesulfonamide derivatives, such as the benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can impact the solubility and hydrogen bonding potential of the compounds. The crystal structure of these compounds often reveals the presence of hydrogen bonds, which can stabilize the crystal lattice . Spectroscopic studies, including IR, NMR, and X-ray diffraction, are commonly used to characterize these compounds and confirm their structures .

Scientific Research Applications

Mechanisms of β-O-4 Bond Cleavage in Lignin Model Compounds

T. Yokoyama's research provides insights into the acidolysis mechanism of β-O-4-type lignin model compounds, which shares structural motifs with the compound of interest. This study reveals different reaction routes for model compounds under varying conditions, highlighting the complexity of chemical interactions in such compounds, potentially relevant for understanding the reactivity of N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide in similar contexts (Yokoyama, 2015).

Atmospheric Reactivity of Methoxyphenols

The work by Changgeng Liu et al. reviews the atmospheric reactivity of methoxyphenols, compounds structurally related to the target molecule, emphasizing their role as tracers for biomass burning and their potential to form secondary organic aerosols. This study could inform environmental implications of related compounds (Liu, Chen, & Chen, 2022).

Amyloid Imaging in Alzheimer's Disease

Research by A. Nordberg explores amyloid imaging ligands for Alzheimer's disease diagnosis, which might parallel the interest in designing or utilizing phenolic compounds like the one for neurodegenerative disease imaging or treatment. This highlights the broader potential of phenolic compounds in biomedical applications (Nordberg, 2007).

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-28-19-12-14-20(15-13-19)30-17-18(25)16-24(22-10-6-7-11-23(22)29-2)31(26,27)21-8-4-3-5-9-21/h3-15,18,25H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVZSPGCLLDCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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